1-[4-(2-Methoxyphenyl)triazol-1-yl]propan-2-ol
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Overview
Description
1-[4-(2-Methoxyphenyl)triazol-1-yl]propan-2-ol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methoxyphenyl group attached to the triazole ring, which is further connected to a propanol moiety. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 1-[4-(2-Methoxyphenyl)triazol-1-yl]propan-2-ol can be achieved through various synthetic routes. One common method involves the Michael addition of N-heterocycles to chalcones. This reaction can be catalyzed by ionic organic solids such as 1,3-bis(carboxymethyl)imidazolium chloride, which allows for the formation of the desired triazole derivative with moderate yield . Another approach involves the reaction between ketones, formaldehyde, and N-heterocycles, or the nucleophilic substitution of β-chloro or β-(dialkylammonium) ketones with nitrogen heterocycles .
Chemical Reactions Analysis
1-[4-(2-Methoxyphenyl)triazol-1-yl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Scientific Research Applications
1-[4-(2-Methoxyphenyl)triazol-1-yl]propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound exhibits potential biological activities, making it a candidate for drug development.
Industry: It is used in the formulation of fungicides, bactericides, and herbicides.
Mechanism of Action
The mechanism of action of 1-[4-(2-Methoxyphenyl)triazol-1-yl]propan-2-ol involves its interaction with specific molecular targets. For instance, triazole derivatives are known to inhibit the activity of enzymes such as 14-α lanosterol demethylase, which is crucial for the biosynthesis of ergosterol in fungi . This inhibition disrupts the fungal cell membrane, leading to cell death. The compound may also interact with other molecular pathways, contributing to its biological effects .
Comparison with Similar Compounds
1-[4-(2-Methoxyphenyl)triazol-1-yl]propan-2-ol can be compared with other triazole derivatives such as:
Fluconazole: A widely used antifungal drug with a similar triazole structure.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Another triazole derivative with potential bioactive properties.
1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones: Compounds with promising anticancer activities.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1-[4-(2-methoxyphenyl)triazol-1-yl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-9(16)7-15-8-11(13-14-15)10-5-3-4-6-12(10)17-2/h3-6,8-9,16H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWERSPBAYZKJDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(N=N1)C2=CC=CC=C2OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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